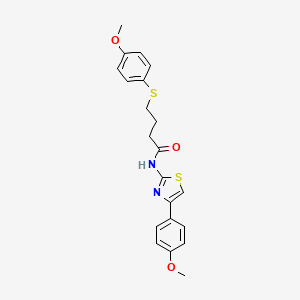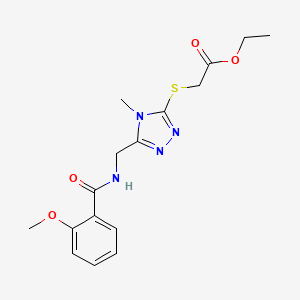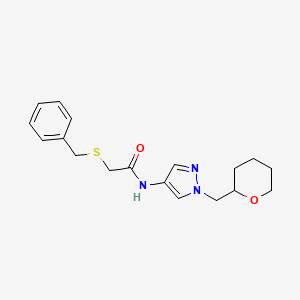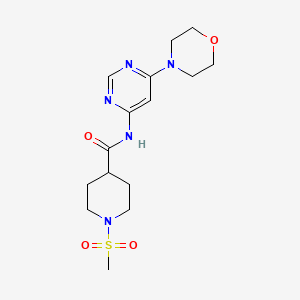![molecular formula C26H20N4O7 B2915364 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1359319-26-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O7 and its molecular weight is 500.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel quinazolinone derivatives have demonstrated significant cytotoxic activity in MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which exhibited broad-spectrum antitumor activity, underlining the versatility of quinazolinone scaffolds in cancer research (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic compounds derived from visnagenone or khellinone and their antimicrobial activity were investigated, showcasing their efficacy against bacteria and fungi (Abu‐Hashem, 2018).
Synthesis Techniques
Innovative synthesis techniques for quinazolinone derivatives have been developed, leveraging carbon dioxide as a reagent. These methods offer green chemistry approaches to synthesizing quinazolinone-2,4(1H,3H)-diones, highlighting the environmental benefits and efficiency of these synthetic strategies (Patil et al., 2008), (Mizuno et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,3-dihydroquinazoline", "1,3-benzodioxole", "3,5-dimethoxyphenylhydrazine", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "ethanol", "diethyl ether", "chloroform", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. To a solution of 2,4-dioxo-1,3-dihydroquinazoline (1.0 g, 5.5 mmol) in chloroform (20 mL), 1,3-benzodioxole (1.2 g, 8.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 30 min, and then phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "c. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "d. The resulting solid is filtered, washed with water, and dried to give 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.5 g, 85%) as a yellow solid.", "e. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.0 g, 3.6 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "f. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "g. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.8 g, 80%) as a yellow solid.", "Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "a. To a solution of 3,5-dimethoxyphenylhydrazine (1.0 g, 5.5 mmol) in acetic anhydride (10 mL), phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "b. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "c. The resulting solid is filtered, washed with water, and dried to give 3,5-dimethoxyphenylhydrazine acetate (1.5 g, 85%) as a yellow solid.", "d. To a solution of 3,5-dimethoxyphenylhydrazine acetate (1.0 g, 4.0 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "e. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "f. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.8 g, 80%) as a yellow solid.", "Step 3: Coupling of intermediates", "a. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) in ethanol (10 mL), 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.5 g, 2.0 mmol) and sodium bicarbonate (0.3 g, 3.6 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "c. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 60%) as a yellow solid." ] } | |
Numéro CAS |
1359319-26-8 |
Formule moléculaire |
C26H20N4O7 |
Poids moléculaire |
500.467 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
Clé InChI |
GYUQDOZADVSYMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)


![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)